Cas no 1805092-20-9 (3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde)

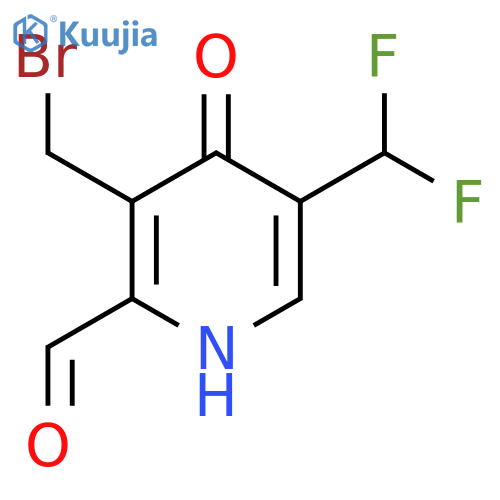

1805092-20-9 structure

商品名:3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde

CAS番号:1805092-20-9

MF:C8H6BrF2NO2

メガワット:266.039548397064

CID:4889508

3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde

-

- インチ: 1S/C8H6BrF2NO2/c9-1-4-6(3-13)12-2-5(7(4)14)8(10)11/h2-3,8H,1H2,(H,12,14)

- InChIKey: GXFIQAYKRMPNMV-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(C(C(F)F)=CNC=1C=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 336

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 46.2

3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029027280-1g |

3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde |

1805092-20-9 | 95% | 1g |

$2,866.05 | 2022-04-01 | |

| Alichem | A029027280-250mg |

3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde |

1805092-20-9 | 95% | 250mg |

$989.80 | 2022-04-01 | |

| Alichem | A029027280-500mg |

3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde |

1805092-20-9 | 95% | 500mg |

$1,634.45 | 2022-04-01 |

3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde 関連文献

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050

1805092-20-9 (3-(Bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxaldehyde) 関連製品

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬